molecular formula C15H19ClN2O3 B2845492 2-Chloro-N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]acetamide CAS No. 2411307-09-8

2-Chloro-N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]acetamide

Cat. No. B2845492
CAS RN: 2411307-09-8
M. Wt: 310.78
InChI Key: PFMGCXSKJDTAML-UHFFFAOYSA-N
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Description

2-Chloro-N-(hydroxymethyl)acetamide is a N-hydroxymethyl derivative of chloroacetamide . It has a linear formula of ClCH2CONHCH2OH . It’s a solid at 20 degrees Celsius .


Synthesis Analysis

One method reported for its synthesis is by the reaction of 2-chloracetamide with formaldehyde .


Molecular Structure Analysis

The molecular weight of 2-Chloro-N-(hydroxymethyl)acetamide is 123.54 . Its InChI key is TXNSZCSYBXHETP-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Chloro-N-(hydroxymethyl)acetamide may be used as a reagent in the synthesis of 1-(aminomethyl)-2-methoxynaphthalene hydrochloride . It can also act as an amidomethylating reagent for N,N-dialkylanilines .


Physical And Chemical Properties Analysis

2-Chloro-N-(hydroxymethyl)acetamide is a white to light yellow powder to crystal . It has a melting point range of 100.0 to 104.0 °C . It’s hygroscopic, meaning it absorbs moisture from the air .

Safety and Hazards

This compound is classified as dangerous, with hazard statements H315 and H319 . This means it causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .

properties

IUPAC Name

2-chloro-N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c16-8-14(20)17-13-5-1-4-12(7-13)15(21)18-6-2-3-11(9-18)10-19/h1,4-5,7,11,19H,2-3,6,8-10H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMGCXSKJDTAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)NC(=O)CCl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]acetamide

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